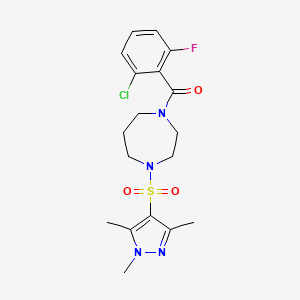
(2-chloro-6-fluorophenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chloro-6-fluorophenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C18H22ClFN4O3S and its molecular weight is 428.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-chloro-6-fluorophenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone , with the molecular formula C18H22ClFN4O3S and a molecular weight of 428.91 g/mol, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a complex structure that includes a diazepane ring and a pyrazole moiety. The presence of halogen substituents (chlorine and fluorine) is significant as these modifications can enhance biological activity by influencing lipophilicity and receptor binding affinity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities including anti-inflammatory, analgesic, antipyretic, and anticancer effects. The specific compound has not been extensively studied in isolation; however, its structural components suggest potential activities based on similar compounds.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Activity Type | Examples of Related Compounds | Mechanism of Action |
|---|---|---|
| Antiviral | Celecoxib | COX inhibition; anti-inflammatory effects |
| Anticancer | Rimonabant | Cannabinoid receptor modulation |
| Antioxidant | Difenamizole | Free radical scavenging |
| Antidepressant | Fezolamide | H2-receptor agonism |
The biological activity of the pyrazole moiety is attributed to its ability to interact with various biological targets. For instance:
- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Receptor Modulation : Some compounds can modulate cannabinoid receptors, leading to analgesic and anti-inflammatory effects.
Case Studies
Recent studies have highlighted the potential of similar compounds in clinical settings:
- Antiviral Activity : A study on compounds with similar chlorofluorophenyl groups showed significant activity against HIV-1. The presence of specific substituents influenced the binding affinity to reverse transcriptase, suggesting that our compound may exhibit similar antiviral properties .
- Anticancer Properties : Research into fluorinated pyrazole derivatives indicated promising antiproliferative effects against various cancer cell lines (e.g., breast and lung cancer). The mechanism involved apoptosis induction through caspase activation .
- Neuropharmacological Effects : Pyrazole derivatives have been explored for their neuroprotective effects in models of neurodegeneration. The modulation of neurotransmitter systems was observed to alleviate symptoms in experimental models .
特性
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN4O3S/c1-12-17(13(2)22(3)21-12)28(26,27)24-9-5-8-23(10-11-24)18(25)16-14(19)6-4-7-15(16)20/h4,6-7H,5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMYBJLTOQQYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














